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Abstract
Xestospongin C, a macrocyclic bis-1-oxaquinolizidine alkaloid, has emerged as a pivotal tool

in cellular signaling research. First isolated from the marine sponge Xestospongia sp., this

natural product has garnered significant attention for its potent and selective inhibition of the

inositol 1,4,5-trisphosphate (IP3) receptor, a key player in intracellular calcium (Ca2+)

mobilization. This in-depth technical guide provides a comprehensive overview of the

discovery, origin, and detailed pharmacological characterization of Xestospongin C. It includes

a summary of its physicochemical properties, detailed experimental protocols for its isolation

and key biological assays, and a discussion of its mechanism of action, including its effects on

the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. This document is

intended to serve as a valuable resource for researchers, scientists, and drug development

professionals working in the fields of cell signaling, pharmacology, and natural product

chemistry.

Discovery and Origin
Xestospongin C was first isolated from the marine sponge of the genus Xestospongia.[1][2]

Specifically, it has been reported to be extracted from the Okinawan marine sponge

Xestospongia sp..[1][2] Marine sponges of the genus Xestospongia, such as Xestospongia

exigua, are known to be a rich source of diverse bioactive secondary metabolites, including a

variety of alkaloids.[3]
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Isolation Protocol
While the original detailed isolation protocol is not readily available in a single comprehensive

document, a general procedure can be outlined based on common practices for the extraction

of natural products from marine invertebrates.

Experimental Protocol: General Isolation of Xestospongin C

Collection and Preparation: Specimens of Xestospongia sp. are collected and immediately

frozen to preserve the chemical integrity of their metabolites. The frozen sponge material is

then lyophilized and ground into a fine powder.

Extraction: The powdered sponge material is subjected to exhaustive extraction with a polar

solvent, typically methanol or a mixture of methanol and dichloromethane. This process is

repeated multiple times to ensure complete extraction of the bioactive compounds.

Solvent Partitioning: The crude extract is then concentrated under reduced pressure and

subjected to solvent-solvent partitioning. A common scheme involves partitioning the extract

between n-hexane, ethyl acetate, and water to separate compounds based on their polarity.

The fraction containing Xestospongin C is identified through bioassay-guided fractionation.

Chromatographic Purification: The bioactive fraction is further purified using a series of

chromatographic techniques. This typically involves:

Column Chromatography: Initial separation on a silica gel column using a gradient of

solvents with increasing polarity.

High-Performance Liquid Chromatography (HPLC): Final purification of the Xestospongin
C-containing fractions is achieved using reversed-phase HPLC with a suitable solvent

system (e.g., methanol/water or acetonitrile/water gradients).

Characterization: The purity of the isolated Xestospongin C is confirmed by analytical

HPLC, and its structure is elucidated using spectroscopic methods.

Structure Elucidation
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The chemical structure of Xestospongin C was determined through a combination of

spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance

(NMR) spectroscopy.

Physicochemical Properties
Property Value Reference

Molecular Formula C28H50N2O2

Molecular Weight 446.71 g/mol

Appearance Lyophilized solid

Solubility Soluble in DMSO and ethanol

IUPAC Name

(1R,4aR,11R,12aS,13S,16aS,

23R,24aS)-Eicosahydro-

5H,17H-1,23:11,13-diethano-

2H,14H-[4]

[5]dioxacycloeicosino[2,3-

b:12,13-b']dipyridine

CAS Number 88903-69-9

Spectroscopic Data
The structural assignment of Xestospongin C was based on the following key spectroscopic

data:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine

the exact mass and elemental composition of the molecule, confirming its molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and chemical environment of protons in

the molecule.

¹³C NMR: Reveals the number and types of carbon atoms present.
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the

connectivity between protons and carbons, allowing for the complete assembly of the

molecular structure.

While a complete, assigned NMR dataset for Xestospongin C is not available in a single

public source, researchers can refer to publications on the isolation and characterization of

related xestospongin compounds for typical chemical shift ranges and coupling patterns.

Pharmacological Profile
Xestospongin C is primarily recognized as a potent, cell-permeable, and reversible antagonist

of the inositol 1,4,5-trisphosphate (IP3) receptor.[6][7]

Mechanism of Action at the IP3 Receptor
The IP3 receptor is an intracellular ligand-gated calcium channel located on the membrane of

the endoplasmic reticulum (ER). Upon binding of IP3, the channel opens, leading to the release

of stored Ca2+ into the cytosol. Xestospongin C exerts its inhibitory effect by binding to the

IP3 receptor at a site distinct from the IP3 binding site, thereby allosterically inhibiting channel

opening.
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Caption: Signaling pathway of IP3-mediated calcium release and its inhibition by

Xestospongin C.

Quantitative Data on IP3 Receptor Inhibition
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Parameter Value Cell/Tissue Type Reference

IC₅₀ for IP₃-induced

Ca²⁺ release
~358 nM

Rabbit cerebellar

microsomes

Inhibition of IP₃-

induced contractions
3 µM

Permeabilized guinea-

pig ileum
[2]

Inhibition of DNP-

HSA-induced Ca²⁺

release

3-10 µM RBL-2H3 mast cells [6]

Effects on the SERCA Pump
Several studies have reported that Xestospongin C also inhibits the

sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, the enzyme responsible

for pumping Ca2+ from the cytosol back into the ER lumen.[8] This action is independent of its

effect on the IP3 receptor and suggests that Xestospongin C may not be as selective as

initially thought. This dual activity should be considered when interpreting experimental results.

Key Experimental Protocols
Measurement of Intracellular Calcium Concentration
([Ca²⁺]i) using Fura-2
This protocol describes the measurement of changes in cytosolic Ca2+ concentration in

response to stimuli in the presence or absence of Xestospongin C.

Experimental Workflow

Start Cell Preparation
(e.g., RBL-2H3 cells)

Loading with
Fura-2 AM

Wash to remove
extracellular dye

Pre-incubation with
Xestospongin C or vehicle

Stimulation with
agonist (e.g., DNP-HSA)

Fluorescence Imaging
(340/380 nm excitation)

Data Analysis
(Ratio calculation) End

Click to download full resolution via product page

Caption: Experimental workflow for measuring intracellular calcium using Fura-2 AM.
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Detailed Protocol

Cell Culture: Plate cells (e.g., RBL-2H3 mast cells) on glass coverslips and culture overnight.

Fura-2 AM Loading:

Prepare a loading buffer (e.g., HEPES-buffered saline) containing 2-5 µM Fura-2 AM and

0.02% Pluronic F-127.

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

Washing: Wash the cells three times with fresh loading buffer without Fura-2 AM to remove

extracellular dye.

Pre-incubation: Incubate the cells with Xestospongin C (e.g., 1-10 µM) or vehicle (e.g.,

DMSO) for 15-30 minutes.

Imaging:

Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a

ratiometric imaging system.

Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

Establish a baseline fluorescence ratio before adding the stimulus.

Stimulation: Add the agonist (e.g., DNP-HSA for sensitized RBL-2H3 cells) to the imaging

chamber and continue recording the fluorescence changes.

Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at

380 nm excitation (F340/F380). An increase in this ratio corresponds to an increase in

intracellular Ca2+ concentration.

Measurement of ER Calcium Concentration ([Ca²⁺]ER)
using Mag-Fura-2
This protocol allows for the direct measurement of Ca2+ concentration within the ER.
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Detailed Protocol

Cell Loading: Load cells with Mag-Fura-2 AM (a low-affinity Ca2+ indicator that accumulates

in the ER) similarly to the Fura-2 loading protocol.

Cell Permeabilization:

Gently permeabilize the plasma membrane with a mild detergent like β-escin (e.g., 25 µM)

in a cytosol-like buffer. This allows for the removal of cytosolic Mag-Fura-2 while retaining

the ER-sequestered dye.

ER Ca²⁺ Loading: Incubate the permeabilized cells in a buffer containing a known

concentration of free Ca2+ (e.g., pCa 6) to load the ER with Ca2+.

Inhibitor Treatment: Treat the cells with Xestospongin C (e.g., 3-10 µM) or vehicle.

IP₃ Stimulation: Replace the Ca2+-containing buffer with a Ca2+-free buffer and stimulate

the cells with a known concentration of IP3 (e.g., 10 µM).

Imaging and Analysis: Monitor the Mag-Fura-2 fluorescence ratio (typically 340/380 nm

excitation) to measure the decrease in [Ca2+]ER upon IP3 stimulation.

Total Synthesis
The complex macrocyclic structure of Xestospongin C has made it a challenging target for

total synthesis. Several research groups have reported total syntheses of xestospongins and

their analogs. These synthetic routes often involve complex stereoselective reactions to

establish the multiple chiral centers in the molecule. The total synthesis of Xestospongin C
and its derivatives provides access to larger quantities of the compound for biological studies

and allows for the generation of analogs to probe the structure-activity relationship.[4]

Conclusion
Xestospongin C remains a cornerstone tool for investigating IP3-mediated Ca2+ signaling

pathways. Its discovery from a marine sponge highlights the vast potential of natural products

in providing unique chemical probes for fundamental biological processes. While its off-target

effect on the SERCA pump necessitates careful experimental design and data interpretation, its
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potent and relatively selective inhibition of the IP3 receptor ensures its continued relevance in

cell biology and drug discovery. The detailed protocols and information provided in this guide

aim to facilitate further research into the multifaceted roles of intracellular calcium signaling and

the development of novel therapeutic agents targeting these pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Xestospongin C, a selective and membrane-permeable inhibitor of IP3 receptor,
attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary
muscle - PMC [pmc.ncbi.nlm.nih.gov]

2. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal
smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Application of Asymmetric Transformations in the Total Synthesis of Xestospongin Natural
Products [escholarship.org]

5. Development of a Sensitive Assay for SERCA Activity Using FRET Detection of ADP -
PMC [pmc.ncbi.nlm.nih.gov]

6. Xestospongin C, a novel blocker of IP3 receptor, attenuates the increase in cytosolic
calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC
[pmc.ncbi.nlm.nih.gov]

7. Xestospongin C, a novel blocker of IP3 receptor, attenuates the increase in cytosolic
calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Xestospongin C is a potent inhibitor of SERCA at a vertebrate synapse - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Xestospongin C: A Deep Dive into its Discovery, Origin,
and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683340#discovery-and-origin-of-xestospongin-c]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1683340?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC1572115/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1572115/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1572115/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573613/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573613/
https://www.researchgate.net/figure/Structures-of-Xestospongin-A-A-Xestospongin-B-B-Xestospongin-C-C-and_fig3_346572693
https://escholarship.org/uc/item/84q8p8kd
https://escholarship.org/uc/item/84q8p8kd
https://pmc.ncbi.nlm.nih.gov/articles/PMC3982649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3982649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573325/
https://pubmed.ncbi.nlm.nih.gov/11959799/
https://pubmed.ncbi.nlm.nih.gov/11959799/
https://pubmed.ncbi.nlm.nih.gov/11959799/
https://pubmed.ncbi.nlm.nih.gov/12127061/
https://pubmed.ncbi.nlm.nih.gov/12127061/
https://www.benchchem.com/product/b1683340#discovery-and-origin-of-xestospongin-c
https://www.benchchem.com/product/b1683340#discovery-and-origin-of-xestospongin-c
https://www.benchchem.com/product/b1683340#discovery-and-origin-of-xestospongin-c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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